- Pyridinones as antifibrotic agents and their preparation, World Intellectual Property Organization, , ,
Cas no 936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde)
936011-17-5 structure
Product Name:5-Bromo-2-methoxyisonicotinaldehyde
كاس عدد:936011-17-5
وسط:C7H6BrNO2
ميغاواط:216.032041072845
MDL:MFCD13181606
CID:1026291
PubChem ID:70700318
Update Time:2024-10-26
5-Bromo-2-methoxyisonicotinaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Bromo-2-methoxyisonicotinaldehyde
- 5-Bromo-2-methoxyisonicotildehyde
- 5-bromo-2-methoxypyridine-4-carbaldehyde
- 5-Bromo-2-methoxypyridine-4-carboxaldehyde
- GSHIHNCXBSQCLM-UHFFFAOYSA-N
- 5-Bromo-2-methoxy isonicotinaldehyde
- FCH1380404
- AB66667
- SY102929
- AX8218110
- Z1129
- 5-Bromo-2-methoxyisonicotinaldehyde, AldrichCPR
- 5-Bromo-2-methoxy-4-pyridinecarboxaldehyde (ACI)
- 3-Bromo-6-methoxypyridine-4-carboxaldehyde
- 5-Bromo-2-methoxy-pyridine-4-carbaldehyde
- DTXSID70743174
- SCHEMBL533880
- AKOS016002761
- MFCD13181606
- CS-W022310
- DS-14931
- DB-368443
- Z1269208118
- 936011-17-5
- EN300-1268309
-
- MDL: MFCD13181606
- نواة داخلي: 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
- مفتاح Inchi: GSHIHNCXBSQCLM-UHFFFAOYSA-N
- ابتسامات: O=CC1C(Br)=CN=C(OC)C=1
حساب السمة
- نوعية دقيقة: 214.95819 g/mol
- النظائر كتلة واحدة: 214.95819 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 142
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 39.2
- الوزن الجزيئي: 216.03
- إكسلوغ 3: 1.3
الخصائص التجريبية
- كثيف: 1.606
- نقطة الغليان: 273.596°C at 760 mmHg
- نقطة الوميض: 119.267°C
- انكسار: 1.591
5-Bromo-2-methoxyisonicotinaldehyde الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
93CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 1g |
203.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 250mg |
180CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847064-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
626.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13492-25g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 25g |
$200 | 2023-09-07 | |
| Fluorochem | 220153-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 220153-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 220153-5g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 5g |
£123.00 | 2022-03-01 | |
| TRC | B429355-2.5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 2.5g |
$ 50.00 | 2022-06-01 | ||
| TRC | B429355-5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 5g |
$ 65.00 | 2022-06-01 |
5-Bromo-2-methoxyisonicotinaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
المراجع
- Preparation of anti-fibrotic pyridinones, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
المراجع
- Preparation of tricyclic compounds as GPR40 agonists for use in treating diabetes and associated conditions, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Preparation of pyrido[3,2-c]benzazocinones and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Butyllithium , Diisopropanolamine Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of piperidines or piperidones substituted with urea and heteroaryl as FPR2 modulators, European Patent Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran ; rt → -5 °C; 30 min, -5 °C; -5 °C → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
المراجع
- Preparation method of 4-(difluoromethyl)-2-hydroxypyridine-5-sulfonyl chloride, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
- Preparation of tricyclic fused pyridin-2-one derivatives as BRD4 inhibitors for treatment of proliferative disorders and cancer, India, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -60 °C
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
المراجع
- Preparation of substituted pyrazoles and imidazoles as hemoglobin modifier compounds and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
المراجع
- Preparation of pyrimidine derivatives useful as P2X3 and P2X2/3 receptor antagonists useful for the treatment of urinary tract diseases, pain, respiratory diseases and cardiovascular diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
المراجع
- Preparation of tetrahydroisoquinoline derivatives for use as anti-hepatitis b virus agents, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of N-aryl heteroarylcarboxamides and arylcarboxamides as inhibitors of WDR5 protein-protein binding, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of biphenyl compounds as renin inhibitors for treating cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
المراجع
- Preparation of pyrido[4,5]cyclohepta[1,2-5b]pyridines and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
5-Bromo-2-methoxyisonicotinaldehyde Raw materials
5-Bromo-2-methoxyisonicotinaldehyde Preparation Products
5-Bromo-2-methoxyisonicotinaldehyde الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
رقم الطلب:A859722
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:20
الأسعار ($):372.0
بريد إلكتروني:sales@amadischem.com
5-Bromo-2-methoxyisonicotinaldehyde الوثائق ذات الصلة
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde) منتجات ذات صلة
- 1224604-10-7(5-Bromo-2-ethoxypyridine-4-carbaldehyde)
- 886365-25-9(Methyl 5-bromo-2-methoxyisonicotinate)
- 1332324-22-7(3,5-Dibromo-2-methoxy-4-methylpyridine)
- 65873-73-6(5-Bromo-6-methoxynicotinaldehyde)
- 164513-39-7(5-Bromo-2-methoxy-4-methylpyridine)
- 1227585-66-1(3-bromo-4-(bromomethyl)-2-methoxyPyridine)
- 163914-13-4(5-bromo-4-(bromomethyl)-2-methoxypyridine)
- 717843-51-1(3-Bromo-2-methoxy-4-methylpyridine)
- 610279-04-4(5-Bromo-2-ethoxy-4-methylpyridine)
- 886365-22-6(5-bromo-2-methoxy-pyridine-4-carboxylic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
نقاء:99%
كمية:100g
الأسعار ($):372.0